molecular formula C11H10N2O2 B14171464 6-(3-Methoxyphenyl)-1-oxo-1lambda~5~-pyrimidine CAS No. 922525-20-0

6-(3-Methoxyphenyl)-1-oxo-1lambda~5~-pyrimidine

Cat. No.: B14171464
CAS No.: 922525-20-0
M. Wt: 202.21 g/mol
InChI Key: RWNRWXRWJUFBEL-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)pyrimidine 1-oxide is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a 3-methoxyphenyl group and an oxide group at the 1-position. Pyrimidine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methoxyphenyl)pyrimidine 1-oxide typically involves the reaction of 3-methoxybenzaldehyde with guanidine in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like zinc chloride . The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization and oxidation to yield the desired product.

Industrial Production Methods

Industrial production methods for 6-(3-Methoxyphenyl)pyrimidine 1-oxide may involve continuous flow processes to optimize yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxyphenyl)pyrimidine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(3-Methoxyphenyl)pyrimidine 1-oxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential as an antiviral and anticancer agent.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 6-(3-Methoxyphenyl)pyrimidine 1-oxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in inflammatory and oxidative stress pathways. It may also interact with nucleic acids, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Hydroxyphenyl)pyrimidine
  • 6-(3-Methylphenyl)pyrimidine
  • 6-(3-Chlorophenyl)pyrimidine

Uniqueness

6-(3-Methoxyphenyl)pyrimidine 1-oxide is unique due to its specific substitution pattern and the presence of the oxide group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit enhanced anti-inflammatory and antioxidant activities .

Properties

CAS No.

922525-20-0

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

6-(3-methoxyphenyl)-1-oxidopyrimidin-1-ium

InChI

InChI=1S/C11H10N2O2/c1-15-10-4-2-3-9(7-10)11-5-6-12-8-13(11)14/h2-8H,1H3

InChI Key

RWNRWXRWJUFBEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=[N+](C=NC=C2)[O-]

Origin of Product

United States

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